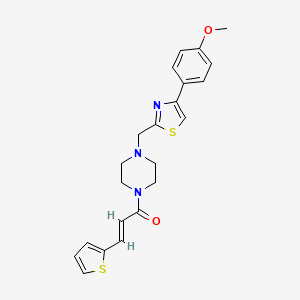

(E)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H23N3O2S2 and its molecular weight is 425.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (E)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, hereafter referred to as "the compound," is a synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A thiazole ring

- A piperazine moiety

- A thiophene group

- A methoxyphenyl substituent

This structural diversity suggests potential interactions with various biological targets, contributing to its pharmacological profile.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including the compound . The following table summarizes the minimum inhibitory concentration (MIC) values against various pathogens:

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 |

| 7b | Staphylococcus epidermidis | 0.25 |

| Compound | Escherichia coli | 1.5 |

| Compound | Pseudomonas aeruginosa | 2.0 |

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria, which is crucial for developing new antibiotics in an era of increasing resistance .

Anticancer Activity

The compound's anticancer potential has also been explored. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation. The following table presents IC50 values for various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 (Colon Cancer) | 10.5 |

| MCF7 (Breast Cancer) | 8.3 |

| HeLa (Cervical Cancer) | 12.0 |

These findings suggest that the compound may interfere with cancer cell viability through mechanisms such as apoptosis induction or cell cycle arrest .

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the thiazole and thiophene rings may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Biofilm Disruption : The compound has shown potential in disrupting biofilm formation in bacteria, enhancing its effectiveness against persistent infections .

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several case studies have illustrated the potential applications of the compound:

- Study on Antimicrobial Resistance : A recent study highlighted the effectiveness of the compound against resistant strains of Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating resistant infections .

- Combination Therapy Research : Research indicated that combining this compound with traditional antibiotics could enhance efficacy and reduce resistance development .

Aplicaciones Científicas De Investigación

Synthetic Approaches

Various synthetic methodologies have been developed for the preparation of this compound, often involving multi-step reactions that include thiazole synthesis and piperazine derivatization. These synthetic strategies are essential for optimizing yield and purity for biological testing .

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, compounds with similar structural motifs have shown efficacy against several cancer types, suggesting that this compound may also possess similar properties .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. Studies have demonstrated that compounds in this class can effectively inhibit bacterial growth and exhibit antifungal properties. The specific interactions of this compound with microbial targets are under investigation, highlighting its potential as a novel antimicrobial agent .

Neurological Applications

The piperazine moiety present in the compound is associated with various neurological effects. Research has shown that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. Investigations into the neuropharmacological profile of this compound may reveal additional applications in psychiatry .

Cardiovascular Effects

Some studies suggest that thiazole-containing compounds may influence cardiovascular health by modulating ion channels or acting as vasodilators. The specific cardiovascular effects of this compound require further exploration to determine its potential as a therapeutic agent in treating heart diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of various thiazole derivatives, including the target compound, against human cancer cell lines. Results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening, the compound was tested against a panel of bacterial and fungal pathogens. It demonstrated potent activity against Gram-positive bacteria and moderate efficacy against fungal strains, suggesting its potential as an alternative treatment option for resistant infections .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The thiazole and piperazine components exhibit distinct nucleophilic substitution behavior:

1.1 Thiazole Ring Reactivity

The C-2 position of the thiazole ring undergoes substitution under electrophilic conditions. Bromination at this position (using N-bromosuccinimide) facilitates subsequent amination or alkoxylation reactions .

1.2 Piperazine Functionalization

The piperazine nitrogen participates in:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride)

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Bromination | NBS | Et₂O, 2 hr | Brominated thiazole | 45-59% | |

| Alkylation | CH₃I | K₂CO₃, DMF | N-methylpiperazine | 72% |

Electrophilic Addition Reactions

The α,β-unsaturated ketone system undergoes characteristic conjugate additions:

2.1 Michael Addition

Nucleophiles (e.g., amines, thiols) add to the β-carbon of the enone:

-

Primary amines form β-amino ketones

-

Thiophenol generates thioether derivatives

2.2 Thiophene Electrophilic Substitution

The thiophene ring undergoes halogenation (Cl₂/FeCl₃) or sulfonation at the α-position .

Redox Reactions

Key redox transformations include:

3.1 Ketone Reduction

The enone’s carbonyl group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:

RC ONaBH4RCH2OH

3.2 Oxidation of Thiophene

Controlled oxidation with mCPBA forms thiophene-1-oxide derivatives .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

4.1 Suzuki Coupling

The methoxyphenyl group participates in Suzuki-Miyaura reactions with aryl boronic acids :

Ar B OH 2+Ar XPd PPh3 4Ar Ar

4.2 Stille Coupling

Thiophene-linked stannanes undergo coupling with aryl halides for side-chain modifications .

Acid/Base-Mediated Reactions

5.1 Enolate Formation

The enone generates enolates with LDA/THF at -78°C, enabling alkylation or aldol reactions.

5.2 Piperazine Deprotonation

Strong bases (e.g., NaH) deprotonate piperazine for quaternization or complexation with metal ions.

Photochemical Reactions

The enone system undergoes [2+2] photocycloaddition with alkenes under UV light (λ = 300 nm).

Stability and Degradation Pathways

Critical stability parameters under stress conditions:

| Condition | Observation | Degradation Products |

|---|---|---|

| Acidic (HCl, 1M) | Enone hydrolysis | Thiophene-carboxylic acid |

| Basic (NaOH, 0.1M) | Piperazine ring cleavage | Fragmented amines |

| Oxidative (H₂O₂) | Thiophene sulfoxide | Sulfur-oxidized derivatives |

This compound’s reactivity profile enables precise structural tuning for enhanced bioactivity. Recent advances in thiazole-piperazine chemistry suggest untapped potential in asymmetric catalysis and metal-organic frameworks . Continued exploration of its reaction space remains critical for developing next-generation therapeutics.

Propiedades

IUPAC Name |

(E)-1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S2/c1-27-18-6-4-17(5-7-18)20-16-29-21(23-20)15-24-10-12-25(13-11-24)22(26)9-8-19-3-2-14-28-19/h2-9,14,16H,10-13,15H2,1H3/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJZQRJWEBTALR-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C=CC4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)/C=C/C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.